1-benzoyl-3-(1H-indazol-5-yl)thiourea
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Overview
Description
1-benzoyl-3-(1H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C15H12N4OS. It is known for its unique structure, which includes an indazole ring and a benzamide group connected via a carbamothioyl linkage.
Mechanism of Action
Target of Action
The compound 1-benzoyl-3-(1H-indazol-5-yl)thiourea primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and thereby influencing gene expression .
Biochemical Pathways
The action of this compound affects the histone acetylation-deacetylation pathway . By inhibiting HDACs, it prevents the deacetylation of histones, which can lead to changes in the transcription of various genes. These changes can have downstream effects on numerous biological processes, including cell cycle progression, cell differentiation, and apoptosis .
Pharmacokinetics
The compound’s molecular weight (31038) suggests that it may have suitable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to changes in gene expression due to its inhibition of HDACs . These changes can lead to alterations in various cellular processes, potentially including cell growth, differentiation, and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(1H-indazol-5-yl)thiourea typically involves the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the carbamothioyl group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
1-benzoyl-3-(1H-indazol-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indazol-5-ylcarbamothioyl)phenylacetamide
- N-(1H-indazol-5-ylcarbamothioyl)benzenesulfonamide
- N-(1H-indazol-5-ylcarbamothioyl)benzylamine
Uniqueness
1-benzoyl-3-(1H-indazol-5-yl)thiourea is unique due to its specific combination of an indazole ring and a benzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(1H-indazol-5-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-6-7-13-11(8-12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVDMWFGCWOTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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